molecular formula C19H19BrN2O2 B2971942 3-(2-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide CAS No. 1448037-96-4

3-(2-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide

カタログ番号 B2971942
CAS番号: 1448037-96-4
分子量: 387.277
InChIキー: UZLSYDPJUMJSGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Anticonvulsant Activity

A study by Kamiński et al. (2015) focused on the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which showed potential as anticonvulsant agents. They noted that certain compounds exhibited broad-spectrum activity in preclinical seizure models, indicating their potential in the treatment of epilepsy.

Fluorescent ATRP Initiator

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was described by Kulai and Mallet-Ladeira (2016). This compound was found to be an efficient fluorescent initiator for Atom Transfer Radical Polymerization (ATRP) in the polymerization of acrylates.

Inhibitory Effects on Tyrosinase

A study by Kwong et al. (2017) synthesized biphenyl-based compounds, including derivatives similar to 3-(2-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide. These compounds showed significant anti-tyrosinase activities, which are relevant in treatments for conditions like hyperpigmentation.

Pharmaceutical Development

Brivaracetam, a closely related compound, was studied by Couvrat et al. (2016) for its pharmaceutical application in the treatment of epilepsy. Their research provided insights into the safe intravenous injection of such compounds.

Synthesis of Heterocycles

Research by Abdelrazek et al. (2007) demonstrated the synthesis of new benzoyl-substituted heterocycles from compounds similar to this compound. This study contributes to the development of novel heterocyclic compounds in medicinal chemistry.

Development of Catalytic Agents

The preparation of diastereoisomeric phosphines involving derivatives similar to the compound was reported by Hayashi et al. (1981). These were used as ligands in nickel-catalyzed asymmetric cross-coupling reactions, important in organic synthesis and pharmaceutical manufacturing.

特性

IUPAC Name

3-(2-bromophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c20-17-8-2-1-5-14(17)10-11-18(23)21-15-6-3-7-16(13-15)22-12-4-9-19(22)24/h1-3,5-8,13H,4,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSYDPJUMJSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。